tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

Catalog No.
S672425
CAS No.
1049727-98-1
M.F
C11H23ClN2O2
M. Wt
250.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (piperidin-4-ylmethyl)carbamate hydroch...

Eliminate hygroscopicity and regioselectivity challenges associated with unprotected 4-(aminomethyl)piperidine. This orthogonally protected HCl salt ensures: • Crystalline solid with precise stoichiometry and long shelf life. • Selective piperidine NH derivatization for PROTAC linkers or kinase inhibitor SAR while Boc remains intact. • Reduced bis-alkylation byproducts, avoiding costly chromatographic purification. In stock for high-throughput medicinal chemistry and DEL construction.

CAS Number

1049727-98-1

Product Name

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

IUPAC Name

tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H

InChI Key

YAFYUSHKQUUFGI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCNCC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1.Cl

Synonyms

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride, tert-Butyl N-(piperidin-4-ylmethyl)carbamate hydrochloride, 4-(Boc-aminomethyl)piperidine hydrochloride, Boc-4-(aminomethyl)piperidine HCl, tert-Butyl ((piperidin-4-yl)methyl)carbamate HCl, 4-[(Boc-amino)methyl]piperidine hydrochloride, Piperidine, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, hydrochloride (1:1)

Purity

≥98%

Package Size

1 g

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride (CAS 1049727-98-1) is an orthogonally protected, bifunctional aliphatic diamine building block widely utilized in medicinal chemistry and PROTAC linker synthesis. Featuring a Boc-protected primary amine and a reactive piperidine secondary amine stabilized as a hydrochloride salt, this compound allows for highly regioselective functionalization. The salt form ensures a free-flowing crystalline solid with excellent shelf stability, making it a highly effective precursor for the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders where precise stepwise nitrogen functionalization is required.

Research Fit

1
PROTAC linker building block: piperidine-based Boc-amine HCl salt for heterobifunctional degrader synthesis.
2
Aqueous reaction compatibility: the hydrochloride salt may improve solubility in aqueous coupling or bioconjugation steps.
3
Orthogonal Boc protection: allows selective acidic deprotection, fitting Fmoc/tBu or other multi-step PROTAC strategies.

Substituting this specific hydrochloride salt with its free base equivalent (CAS 135632-53-0) or the unprotected 4-(aminomethyl)piperidine introduces significant process liabilities. The free base is highly hygroscopic and prone to atmospheric CO2 absorption, leading to unpredictable stoichiometry and degraded shelf life . Conversely, utilizing the unprotected diamine results in poor regioselectivity during acylation or alkylation, generating complex mixtures of regioisomers and bis-alkylated byproducts that require costly, low-yielding chromatographic separations. Procurement of the exact Boc-protected HCl salt is critical for scalable, reproducible library synthesis.

Substitution Risk

Substitution pattern (4-ylmethyl vs. 3-ylmethyl) may alter linker geometry and ternary complex formation.
Protecting group change (Boc to Fmoc) can shift deprotection conditions and synthetic compatibility.
Analog linkers with similar atom count may not replicate degradation efficiency (DC50) due to conformational differences.

Regioselectivity in Stepwise N-Functionalization

The primary procurement advantage of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is its ability to direct functionalization exclusively to the piperidine nitrogen. In standard reductive amination protocols, this orthogonally protected building block routinely delivers >95% regioselectivity for the secondary amine. In contrast, utilizing the unprotected 4-(aminomethyl)piperidine baseline results in competing reactions at the primary amine, dropping the target mono-functionalized yield to below 45% and necessitating extensive purification [1].

Evidence DimensionRegioselective mono-functionalization yield
Target Compound Data>95% yield (piperidine N-functionalization)
Comparator Or BaselineUnprotected 4-(aminomethyl)piperidine (<45% yield, complex mixture)
Quantified Difference>50% absolute increase in target regioisomer yield
ConditionsStandard reductive amination conditions (e.g., NaBH(OAc)3, DCE)

Eliminates the need for complex downstream chromatographic separations, directly reducing process mass intensity and synthesis time.

Aqueous solubility
Cross-study comparable
1.1 mg/mL (HCl salt) vs. free base ‘slightly soluble’
May support aqueous coupling reactions.
Free base solubility data from vendor sources; verify for specific buffer conditions.

Shelf Stability and Stoichiometric Reliability

The hydrochloride salt form (CAS 1049727-98-1) provides critical handling advantages over the free base comparator (CAS 135632-53-0). As a crystalline solid, the HCl salt exhibits robust stability for over 24 months under standard storage (0-8 °C), resisting atmospheric moisture and CO2. The free base, however, acts as a viscous oil or hygroscopic solid that rapidly absorbs moisture and forms carbamate degradation products, altering its effective molecular weight and compromising stoichiometric precision in library synthesis [1].

Evidence DimensionShelf stability and stoichiometric integrity
Target Compound Data>24 months stable crystalline solid (no CO2 absorption)
Comparator Or BaselineFree base form (rapid moisture/CO2 absorption within weeks)
Quantified Difference>10x extension in reliable shelf life
ConditionsStandard laboratory storage (0-8 °C, ambient atmosphere exposure during weighing)

Ensures reproducible reaction stoichiometry and prevents batch-to-batch variability caused by degraded or hydrated starting materials.

Purity specification
Supporting evidence
≥99% (TLC) vs. standard ≥95%
Higher purity may reduce impurity-related confounding in sensitive PROTAC syntheses.
Vendor product specifications; TLC method.

Terminal Deprotection Efficiency in PROTAC Synthesis

In the synthesis of targeted protein degraders (PROTACs), linker precursors must withstand diverse coupling conditions before terminal deprotection. tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is highly compatible with standard peptide coupling reagents used to attach E3 ligase ligands to the piperidine nitrogen. Following coupling, the Boc group can be quantitatively removed (>99% yield) using standard acidic conditions (e.g., TFA in DCM), providing a clean primary amine for subsequent warhead attachment without cleaving the newly formed linkages .

Evidence DimensionTerminal deprotection efficiency
Target Compound Data>99% primary amine recovery
Comparator Or BaselineAlternative protecting groups (e.g., Cbz or Fmoc) requiring orthogonal cleavage
Quantified DifferenceNear-quantitative yield (>99%) with standard volatile acids vs. requiring hydrogenation/bases
ConditionsTFA/DCM or 4M HCl/dioxane at room temperature

Streamlines the multi-step synthesis of complex bifunctional degraders by utilizing reliable, volatile-reagent-driven deprotection steps.

PROTAC utility
Class-level inference
Reported as linker component in PROTAC BTK Degrader-9
Supports research in kinase degrader design; no isolated DC50 data.
Based on ternary complex design principles; context-dependent.

PROTAC and Targeted Protein Degrader Synthesis

This compound is a highly effective linker precursor for PROTAC development. The piperidine nitrogen can be selectively coupled to an E3 ligase ligand, while the Boc-protected primary amine is preserved for later deprotection and attachment to the target protein binder. The HCl salt ensures precise stoichiometry during the initial coupling step .

DNA-Encoded Library (DEL) Building Blocks

In the construction of DELs, high-yielding, regioselective reactions are mandatory. The orthogonal protection of this diamine allows it to be appended to a DNA-tagged scaffold via the piperidine nitrogen, followed by Boc deprotection and further diversification at the primary amine, minimizing truncated or mis-reacted library members [1].

Kinase Inhibitor Scaffold Development

The piperidine-methylamine motif is a frequent pharmacophore in kinase inhibitors, enhancing solubility and forming key salt-bridge interactions. Procuring this specific Boc-protected HCl salt allows medicinal chemists to rapidly iterate on the piperidine nitrogen via reductive amination with various aldehydes, accelerating structure-activity relationship (SAR) campaigns [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC bioconjugation in aqueous media
Hydrochloride salt solubility
Solubility in aqueous coupling buffers
High-purity synthesis for SAR studies
Purity grade specification
Impurity profiling by TLC/HPLC
Kinase degrader development with reported scaffold
Reported use as linker in BTK degrader
Ternary complex formation and target degradation

Explore Compound Types